molecular formula C8H12N2S B1466728 1-(Thiophen-2-ylmethyl)azetidin-3-amine CAS No. 1488635-80-8

1-(Thiophen-2-ylmethyl)azetidin-3-amine

Cat. No.: B1466728
CAS No.: 1488635-80-8
M. Wt: 168.26 g/mol
InChI Key: XPKGSNJJXAINAL-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)azetidin-3-amine (CAS 1488635-80-8) is a high-purity, heterocyclic organic compound serving as a versatile chemical building block in medicinal chemistry and drug discovery research. This molecule features an azetidine ring, a valuable saturated four-membered heterocycle, with a primary amine functional group at the 3-position and a thiophen-2-ylmethyl substituent. The amine group provides a reactive site for further synthetic modifications, such as the formation of amides or sulfonamides, while the thiophene moiety can contribute to π-π stacking interactions in biological systems . Compounds containing the azetidine scaffold, similar to this reagent, are of significant interest in developing novel therapeutics. Recent scientific literature highlights the role of such structures in advanced pharmaceutical research. For instance, azetidin-3-amine derivatives are key components in investigational compounds being studied as potential antipsychotic medications, such as Trace Amine-Associated Receptor 1 (TAAR1) agonists . Furthermore, research into treatments for infectious diseases has identified analogous structures featuring the azetidin-3-amine group as part of non-covalent inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a critical viral enzyme . This underscores the utility of this compound as a critical intermediate for synthesizing and optimizing bioactive molecules targeting the central nervous system and viral proteins. Specifications • CAS Number: 1488635-80-8 • Molecular Formula: C8H12N2S • Molecular Weight: 168.26 g/mol • SMILES: NC1CN(CC2=CC=CS2)C1 Important Notice: This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKGSNJJXAINAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Experimental Considerations and Reaction Conditions

Preparation Method Key Reagents & Conditions Yield Range Notes
Nucleophilic substitution Azetidin-3-amine + thiophen-2-ylmethyl halide; base, solvent Not explicitly reported Requires careful control of reaction conditions to avoid ring opening or side reactions
Iodocyclisation of homoallylamines Homoallylamine derivatives, iodine or iodinating agents 34–99% Stereoselective; applicable to heterocyclic substituents including thiophene groups
Condensation with thiophene-2-carbaldehyde Azetidin-3-amine or precursors + thiophene-2-carbaldehyde, EtOH, acetic acid catalyst Moderate to good Room temperature stirring for 24 h; followed by filtration and recrystallization

Research Findings and Analytical Characterization

  • The compound 1-(Thiophen-2-ylmethyl)azetidin-3-amine has a molecular formula C8H12N2S and molecular weight of 168.26 g/mol.
  • Structural confirmation typically involves 1H and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques verify the presence of the azetidine ring and thiophene moiety.
  • Density Functional Theory (DFT) calculations and spectral analyses have been used in related thiophene-amine compounds to confirm molecular geometry and electronic properties, supporting the structural assignments.
  • Single crystal X-ray diffraction has been employed in related azetidine derivatives synthesized via iodocyclisation to confirm stereochemistry and ring formation.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)azetidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The azetidine ring and thiophen-2-ylmethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and transition metal catalysts. The reactions are often carried out under mild to moderate conditions to ensure the stability of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)azetidin-3-amine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes, providing insights into the mechanisms of various biological functions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with enhanced efficacy and reduced side effects.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes.

    Pathways Involved: By interacting with these targets, this compound can affect signaling pathways, metabolic processes, and cellular functions, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Electronic Comparison of Azetidine Derivatives

Compound Name Substituent on Azetidine Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Thiophen-2-ylmethyl)azetidin-3-amine Thiophen-2-ylmethyl 168.26 (calculated) Potential bioactivity (e.g., CNS targeting)
1-Benzhydrylazetidin-3-amine Benzhydryl (diphenylmethyl) 254.37 (calculated) Bulkier substituent; enhanced lipophilicity
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine 4-(Trifluoromethyl)phenyl 216.21 Electron-withdrawing CF₃ group; possible metabolic stability
1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine Benzodiazolyl 188.23 Fused aromatic system; potential fluorescence or DNA binding
1-Ethylazetidin-3-amine Ethyl 100.16 Simple alkyl chain; baseline for SAR studies

Key Comparisons

1-Benzhydrylazetidin-3-amine
  • Structural Difference : The benzhydryl group (two phenyl rings) introduces significant steric bulk and lipophilicity compared to the thiophen-2-ylmethyl group.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce solubility. This compound is used in pharmacological research, likely as a building block for receptor-targeted molecules .
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine
  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, which can alter the electron density of the azetidine ring and influence binding to electron-rich targets.
  • Applications : The CF₃ group often improves metabolic stability and bioavailability in drug candidates .
1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine
  • Aromatic System : The benzodiazolyl substituent provides a planar, fused aromatic system, enabling interactions with nucleic acids or proteins. This structure is common in fluorescent probes or kinase inhibitors .
1-Ethylazetidin-3-amine
  • Baseline Compound : The ethyl group serves as a simple substituent for structure-activity relationship (SAR) studies, highlighting how bulkier or aromatic groups (e.g., thiophene) modulate activity .

Comparison with Thiophene-Containing Heterocycles

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole
  • Structure : Contains a benzimidazole core with dual thiophene substituents.
  • Properties : The thiophene rings engage in π-stacking and C–H···N interactions, stabilizing the crystal lattice. This suggests utility in materials science or as a protease inhibitor scaffold .
1-(2-Thienyl)ethylamine
  • Structure : A primary amine with a thiophene-ethyl chain.
  • Applications : Used in asymmetric synthesis and as a chiral building block for pharmaceuticals .

Biological Activity

1-(Thiophen-2-ylmethyl)azetidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and evaluation of its pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the aza-Michael addition and other coupling reactions involving thiophene derivatives. The compound's structure features an azetidine ring, which is known for its biological relevance in drug design.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study reported that derivatives of azetidine compounds showed promising results against various bacterial strains, suggesting that modifications in the azetidine structure can enhance antibacterial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain azetidine derivatives, including those with thiophene substitutions, displayed potent antiproliferative effects against a range of cancer cell lines. For instance, compounds similar to this compound showed IC50 values comparable to established anticancer agents like combretastatin A-4 in human breast cancer cells .

The biological activity of this compound is believed to involve interaction with specific molecular targets. The azetidine moiety may facilitate binding to tubulin or other cellular targets, leading to disruption of microtubule dynamics and subsequent inhibition of cell division in cancer cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated strong antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values ranging from 64 to 512 µg/mL.
Anticancer Activity Exhibited IC50 values of 7 nM in MCF-7 breast cancer cells, indicating high potency compared to standard chemotherapeutics .
Mechanism Studies Confirmed tubulin-binding activity through assays showing inhibition of mitotic spindle formation .

Q & A

Q. What are common synthetic routes for preparing 1-(Thiophen-2-ylmethyl)azetidin-3-amine?

The synthesis typically involves alkylation or cyclization strategies. For example:

  • Azetidine ring formation : Azetidin-3-amine derivatives are often synthesized via cyclization of γ-chloroamines or reductive amination of ketones with ammonia .
  • Thiophene functionalization : The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution or coupling reactions. A related method involves reacting thiophene derivatives (e.g., 2-chloromethylthiophene) with azetidin-3-amine precursors under basic conditions .
  • Purification : Column chromatography or recrystallization is recommended to isolate the compound, followed by characterization via NMR and mass spectrometry .

Q. How can the structural integrity of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy : 1^1H/13^13C NMR to verify bonding patterns (e.g., azetidine ring protons at δ 2.5–4.0 ppm and thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Use programs like SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry . For example, related azetidine-thiophene hybrids show dihedral angles of 36–40° between aromatic and azetidine rings .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C8_8H12_{12}N2_2S: 168.07 g/mol).

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for azetidine-thiophene hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and validate purity via HPLC (>95%) .
  • Structural analogs : Compare activity of this compound with derivatives like 1-(Pyridin-4-yl)azetidin-3-amine to isolate thiophene-specific effects .
  • Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .

Q. How can computational methods guide the design of this compound derivatives with enhanced stability?

  • DFT calculations : Predict oxidation/reduction potentials to identify reactive sites. For example, the thiophene ring is prone to electrophilic substitution, while the azetidine amine may oxidize under acidic conditions .
  • Degradation studies : Simulate stability under physiological pH (e.g., 1–13) and temperature (25–37°C) using accelerated stability testing .
  • Prodrug design : Modify the amine group with protective moieties (e.g., Boc) to improve metabolic stability .

Q. What experimental approaches are critical for elucidating the mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure IC50_{50} values using purified enzymes (e.g., kinases or proteases) and monitor time-dependent inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Cellular assays : Combine with siRNA knockdowns to confirm target specificity in live cells (e.g., apoptosis assays for anticancer activity) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step of azetidine synthesis?

  • Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance ring closure .
  • Byproduct analysis : Employ GC-MS or LC-MS to identify intermediates and adjust stoichiometry .

Q. What analytical techniques are most effective for detecting impurities in this compound?

  • HPLC-DAD/UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate regioisomers or unreacted precursors .
  • NMR spiking : Add authentic standards to distinguish overlapping proton signals (e.g., azetidine vs. thiophene protons) .
  • Elemental analysis : Confirm C/H/N/S ratios to validate purity (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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